[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid
Description
Properties
IUPAC Name |
2-[4-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-14(20)9-10-5-7-11(8-6-10)18-15(21)12-3-1-2-4-13(12)17-16(18)22/h1-8,12H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPMQQLHJJTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=S)N(C2=O)C3=CC=C(C=C3)CC(=O)O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminobenzamide Derivatives
A widely utilized approach involves the cyclocondensation of 2-aminobenzamide derivatives with carbon disulfide. For example:
- Step 1 : Reaction of 2-aminobenzamide with carbon disulfide in the presence of potassium hydroxide and ethanol generates the 2-thioxo intermediate.
- Step 2 : Cyclization using triethyl orthoformate under reflux conditions forms the quinazolin-4(3H)-one core.
- Step 3 : The phenyl-acetic acid group is introduced via coupling reactions with bromophenyl-acetic acid derivatives using palladium catalysts.
This method yields the target compound in ~45–60% overall yield , with purification achieved through recrystallization from ethanol.
Multi-Step Synthesis from Anthranilic Acid
Anthranilic acid serves as a versatile starting material for large-scale synthesis:
- Acylation : Anthranilic acid reacts with acetyl chloride to form N-acetyl anthranilic acid.
- Cyclization : Treatment with acetic anhydride produces 2-methyl-4H-benzo[d]oxazin-4-one.
- Thionation : Reaction with phosphorus pentasulfide introduces the thioxo group at position 2.
- Side-Chain Attachment : The phenyl-acetic acid moiety is coupled via nucleophilic aromatic substitution using a bromophenyl-acetic acid ester, followed by saponification to the free acid.
This pathway achieves ~50–65% yield , with critical control of reaction temperature (80–100°C) to prevent decomposition.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
- A mixture of 2-aminobenzamide, carbon disulfide, and phenyl-acetic acid chloride is irradiated at 120°C for 20 minutes.
- Cyclization occurs in situ, yielding the product in ~70% yield with >95% purity by HPLC.
This method eliminates the need for intermediate isolation, making it advantageous for high-throughput applications.
Reaction Optimization and Mechanistic Insights
Solvent and Catalyst Selection
Temperature and Time Dependence
Purification Strategies
- Recrystallization from ethanol/water mixtures (3:1) removes unreacted starting materials.
- Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water 60:40).
- Mass Spectrometry : Molecular ion peak at m/z 353.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
The microwave-assisted method offers superior efficiency, though scalability remains limited. Industrial applications favor the anthranilic acid route due to cost-effective precursors.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid is used as a building block for synthesizing various derivatives with potential biological activities .
Biology
Biologically, this compound has shown promise as an anticonvulsant agent. Studies have demonstrated its ability to modulate seizure activity in animal models, making it a candidate for further research in epilepsy treatment .
Medicine
In medicine, the compound’s potential anticonvulsant properties are of particular interest. It may also have applications in developing new therapeutic agents for other neurological disorders .
Industry
Industrially, the compound could be used in the synthesis of pharmaceuticals and other bioactive molecules. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic pathways .
Mechanism of Action
The mechanism of action for [4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid involves its interaction with specific molecular targets in the nervous system. It is believed to modulate neurotransmitter activity, thereby exerting its anticonvulsant effects . The exact pathways and molecular targets are still under investigation, but it is thought to influence ion channels and receptors involved in neuronal excitability .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares core structural features with several derivatives (Table 1):
Key Observations :
- Thioxo vs. Dioxo Groups : The target compound’s 2-thioxo group (C=S) distinguishes it from oxidized analogs (e.g., 2,4-dioxo derivatives), which may exhibit reduced electrophilicity and altered binding interactions .
- Substituent Effects : The phenyl acetic acid group enhances solubility compared to ester derivatives (e.g., compound 12’s ethyl ester), which are more lipophilic .
Physicochemical Properties
Data from synthesized analogs ():
Key Observations :
- Yield and Purity : Thiazolidine derivatives (compounds 7, 8) show high yields (63–77%) and purity (>98%), suggesting robust synthetic routes .
- Thermal Stability : Compound 8’s decomposition at 254–261°C indicates lower stability than compound 7 (melting at 213–215°C without decomposition) .
- Spectroscopic Trends : The shared C=O and C=S IR peaks (~1700 cm⁻¹ and ~750 cm⁻¹) confirm structural similarities between the target compound and analogs .
Biological Activity
The compound 4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl-acetic acid is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 334.37 g/mol. The structure features a quinazolinone core linked to a phenyl-acetic acid moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N2O3S |
| Molecular Weight | 334.37 g/mol |
| IUPAC Name | 4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl-acetic acid |
| CAS Number | 94276-05-8 |
Anticancer Activity
Research indicates that derivatives of quinazoline, including the target compound, exhibit significant anticancer properties. A study highlighted that quinazoline derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, compounds similar to 4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl-acetic acid have been shown to target specific signaling pathways involved in cancer progression .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as aldose reductase (ALR). Research found that certain structural analogs exhibited potent inhibition of ALR, which is crucial in diabetic complications. The structure–activity relationship (SAR) studies suggest that modifications to the quinazoline core can enhance enzyme selectivity and potency .
The mechanism by which 4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl-acetic acid exerts its biological effects may involve:
- Interaction with Enzymes : The compound may bind to active sites on target enzymes, inhibiting their function.
- Induction of Apoptosis : It may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound can interfere with cell cycle progression, preventing cancer cell proliferation.
Case Studies
Several studies have documented the biological effects of similar quinazoline derivatives:
- Antitumor Effects : A study demonstrated that quinazoline derivatives significantly inhibited the growth of various cancer cell lines (e.g., breast and liver cancer) through apoptosis induction .
- Aldose Reductase Inhibition : Another study reported that certain thiazolidine derivatives showed enhanced inhibition against ALR with submicromolar IC50 values, indicating potential for treating diabetic complications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
